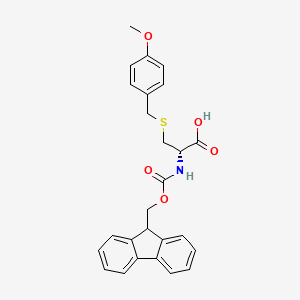

Fmoc-S-4-méthoxybenzyl-D-cystéine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-S-4-methoxybenzyl-D-cysteine, also known as Fmoc-S-4-methoxybenzyl-D-cysteine, is a useful research compound. Its molecular formula is C26H25NO5S and its molecular weight is 463.55. The purity is usually 95%.

BenchChem offers high-quality Fmoc-S-4-methoxybenzyl-D-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-S-4-methoxybenzyl-D-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse peptidique

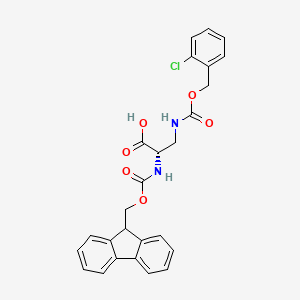

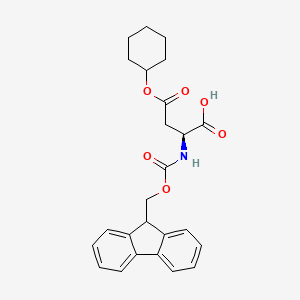

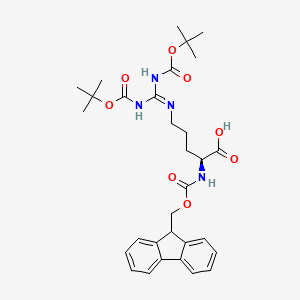

Fmoc-D-Cys(Mob)-OH: est largement utilisé dans la synthèse des peptides. Le groupe Fmoc protège l'acide aminé pendant le processus de synthèse, permettant l'ajout séquentiel d'acides aminés pour former une chaîne peptidique. Ce composé est particulièrement utile pour incorporer des résidus cystéine dans les peptides, ce qui est essentiel pour créer des ponts disulfure qui stabilisent la structure du peptide {svg_1}.

Semi-synthèse des protéines

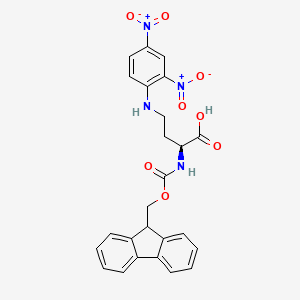

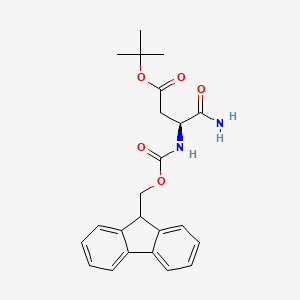

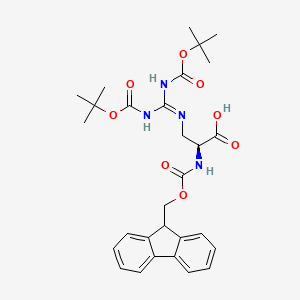

Ce composé facilite la semi-synthèse des protéines en permettant l'incorporation site-spécifique de résidus cystéine. Ceci est crucial pour l'étude des protéines contenant des ponts disulfure, qui sont souvent importants pour leur activité biologique {svg_2}.

Marquage des peptides/protéines

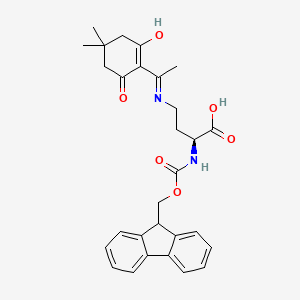

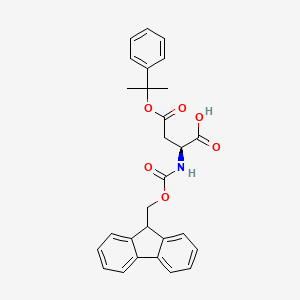

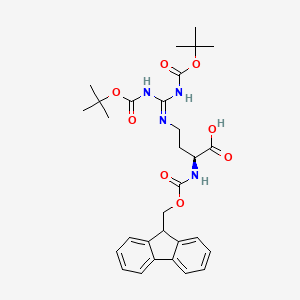

Fmoc-D-Cys(Mob)-OH peut être utilisé pour le marquage des peptides et des protéines avec divers marqueurs ou sondes. Cela se fait en synthétisant d'abord le peptide ou la protéine avec la cystéine protégée, puis en la déprotégeant pour fixer le marqueur. Cette application est importante pour les études de fluorescence et pour le suivi de la localisation et du mouvement des peptides et des protéines dans les systèmes biologiques {svg_3}.

Développement de groupes protecteurs de la cystéine

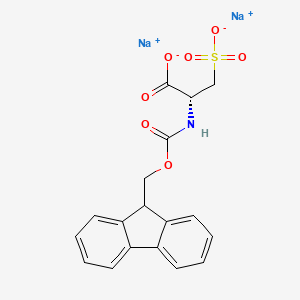

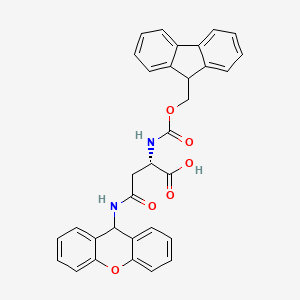

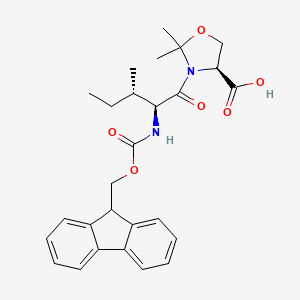

Le composé sert de modèle pour le développement de nouveaux groupes protecteurs de la cystéine. Ces groupes sont essentiels pour la chimie des peptides et des protéines, car ils permettent la modification sélective des résidus cystéine sans affecter les autres groupes fonctionnels {svg_4}.

Synthèse peptidique en phase solide (SPPS)

En SPPS, Fmoc-D-Cys(Mob)-OH est utilisé pour introduire des résidus cystéine dans la chaîne peptidique en croissance attachée à un support solide. Cette méthode est avantageuse pour synthétiser des peptides complexes qui sont difficiles à produire en solution {svg_5}.

Ligation chimique native (NCL)

Fmoc-D-Cys(Mob)-OH est un outil essentiel en NCL, une méthode utilisée pour synthétiser chimiquement des protéines en liant deux fragments peptidiques ou plus. La cystéine protégée joue un rôle clé dans le processus de ligation, permettant la formation de liaisons peptidiques entre les fragments {svg_6}.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZGYHFOLFRYPK-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654301 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200354-43-4 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.